3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one
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Overview
Description
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one is a synthetic organic compound that features a trifluoromethyl group, a chlorinated pyridine ring, and a methoxy-substituted chromenone structure
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have diverse applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its predicted boiling point and density , may influence its bioavailability.
Result of Action
Tfmp derivatives are known to have various biological activities, suggesting this compound may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized by reacting 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions.
Coupling with Chromenone: The pyridine derivative is then coupled with a chromenone precursor under specific conditions to form the final product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, pH levels, and using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove certain functional groups or reduce double bonds.
Substitution: The chlorinated pyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: It can be used as an intermediate in the synthesis of pesticides and herbicides.
Material Science: The compound’s fluorinated groups contribute to its stability and reactivity, making it useful in the development of advanced materials.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated pyridine derivative used in similar applications.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: An inhibitor of bacterial phosphopantetheinyl transferase.
Uniqueness
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one is unique due to its combination of a trifluoromethyl group, chlorinated pyridine ring, and methoxy-substituted chromenone structure. This combination imparts distinct chemical properties and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO3/c1-23-10-3-2-8-4-11(15(22)24-13(8)6-10)14-12(17)5-9(7-21-14)16(18,19)20/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOWVADFPWNWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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